(5-Bromopyridin-2-yl)methanamine dihydrochloride
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Overview
Description
(5-Bromopyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H9BrCl2N2. It is a derivative of pyridine, where a bromine atom is substituted at the 5-position and a methanamine group is attached to the 2-position. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)methanamine dihydrochloride typically involves the following steps:
Bromination of Pyridine: Pyridine is brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Aminomethylation: The brominated pyridine is then subjected to aminomethylation. This can be achieved by reacting the brominated compound with formaldehyde and ammonia or a primary amine under acidic conditions to introduce the methanamine group.
Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, etc.
Oxidation Products: Imines, nitriles, or carboxylic acids.
Reduction Products: Primary amines or other reduced forms.
Scientific Research Applications
(5-Bromopyridin-2-yl)methanamine dihydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: Used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)methanamine dihydrochloride depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and methanamine group can participate in various binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromopyridin-2-yl)methanamine dihydrochloride
- (3-Bromopyridin-2-yl)methanamine dihydrochloride
- (2-Bromopyridin-3-yl)methanamine dihydrochloride
Uniqueness
(5-Bromopyridin-2-yl)methanamine dihydrochloride is unique due to the specific positioning of the bromine atom and methanamine group, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Biological Activity
(5-Bromopyridin-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a brominated pyridine ring attached to a methanamine group. Its molecular formula is C6H7BrCl2N, with a molecular weight of approximately 236.99 g/mol. The presence of the bromine atom enhances its reactivity, allowing it to participate in various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The bromine atom can engage in halogen bonding, while the amine group can form hydrogen bonds, facilitating binding to target proteins. This interaction may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially serving as a scaffold for developing new antibiotics .
- Anticancer Properties : Research indicates that this compound may have anticancer effects by inhibiting specific cancer cell pathways. For instance, it has been investigated for its role in targeting kinases involved in tumor growth .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, including those involved in metabolic pathways related to cancer and infectious diseases. Its structure allows for modifications that can enhance selectivity and potency against specific targets.
Case Study 1: Anticancer Activity
A study evaluated the effect of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against certain cancer types. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains. It exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL, indicating potential as a lead compound for antibiotic development .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50/MIC Values |
---|---|---|
This compound | Anticancer, Antimicrobial | IC50 < 10 µM; MIC < 2 µg/mL |
(6-Bromopyridin-2-yl)methylamine dihydrochloride | Moderate Antimicrobial | MIC ~ 4 µg/mL |
Cyclopropyl(5-fluoropyridin-2-yl)methanamine | Enzyme Inhibition | IC50 ~ 15 µM |
This table highlights the comparative biological activities of this compound against similar compounds, showcasing its superior efficacy in certain applications.
Properties
IUPAC Name |
(5-bromopyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.2ClH/c7-5-1-2-6(3-8)9-4-5;;/h1-2,4H,3,8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERXLRGNNUPCLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745358 |
Source
|
Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251953-03-3 |
Source
|
Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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